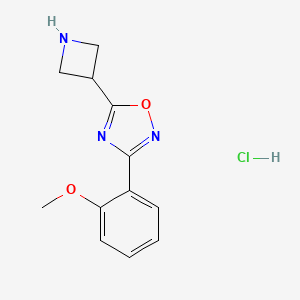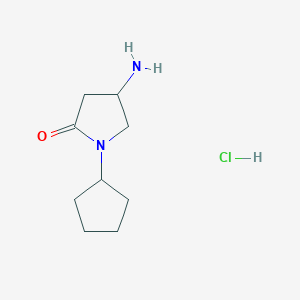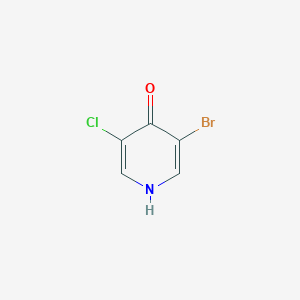
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a cyclopropoxy group. The molecular weight of this compound is 281.07 .Physical And Chemical Properties Analysis
“1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” is a colorless liquid. It is insoluble in water but soluble in most organic solvents. The molecular weight of this compound is 281.07 .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
Research has explored the generation of arynes from bromo-(trifluoromethoxy)benzenes, including compounds structurally similar to 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene. Arynes, such as 1,2-dehydro-(trifluoromethoxy)benzenes, are generated from corresponding bromo compounds and can be intercepted with furan to produce cycloadducts, leading to naphthalenes and naphthols. These compounds have potential applications in synthesizing complex organic structures and materials (Schlosser & Castagnetti, 2001).
Functionalized Benzenes via Diels-Alder Reactions
Functionalized 1,2-bis(trimethylsilyl)benzenes, derived from reactions involving bromo- and other functional groups, serve as key starting materials for benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes to these compounds open avenues for creating complex organic molecules with specific electronic and optical properties (Reus et al., 2012).
Indeno[1,2-c]chromenes Synthesis
The palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols leads to indeno[1,2-c]chromenes. This method efficiently introduces molecular complexity and diversity from readily available materials, highlighting the potential for synthesizing novel organic compounds with unique properties (Pan et al., 2014).
Trifluoromethylated Cyclopropanes
A novel method for obtaining trifluoromethylated polyfunctionalized cyclopropanes involves reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. This approach, potentially applicable to derivatives of 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene, offers high stereoselectivity and opens pathways for synthesizing compounds like (+/-)-trans-trifluoronorcoronamic acid, relevant in medicinal chemistry and materials science (Jiang et al., 2003).
Propiedades
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPFCSYYYLEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)


![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)



